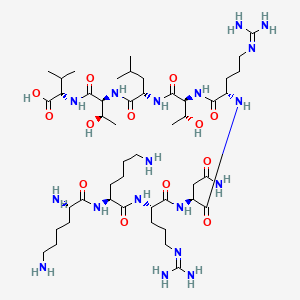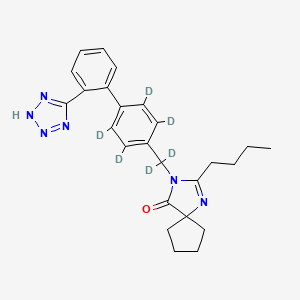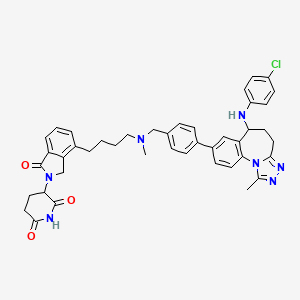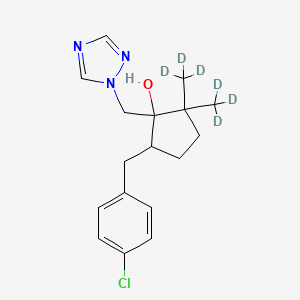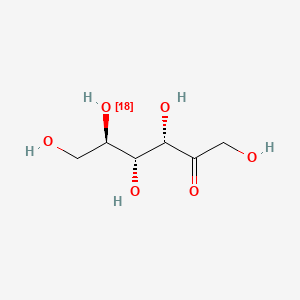
(Val2)-Amyloid |A-Protein (1-6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Val2)-Amyloid |A-Protein (1-6) is a peptide fragment derived from the amyloid precursor protein. This compound is of significant interest in the field of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in the formation of amyloid plaques in the brain. These plaques are a hallmark of Alzheimer’s disease and are believed to contribute to the neurodegenerative process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Val2)-Amyloid |A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of (Val2)-Amyloid |A-Protein (1-6) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
(Val2)-Amyloid |A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
科学的研究の応用
(Val2)-Amyloid |A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in amyloid plaque formation and its interactions with other biomolecules.
Medicine: Studied for its potential as a biomarker for Alzheimer’s disease and as a target for therapeutic interventions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents for neurodegenerative diseases.
作用機序
The mechanism of action of (Val2)-Amyloid |A-Protein (1-6) involves its aggregation into amyloid fibrils, which are believed to disrupt cellular function and contribute to neurodegeneration. The peptide interacts with cellular membranes, leading to the formation of toxic oligomers and fibrils. These aggregates can induce oxidative stress, inflammation, and apoptosis in neuronal cells. The molecular targets and pathways involved include:
Membrane receptors: Interaction with cell surface receptors can trigger signaling pathways leading to cell death.
Oxidative stress pathways: Generation of reactive oxygen species (ROS) and activation of antioxidant defense mechanisms.
Inflammatory pathways: Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines.
類似化合物との比較
(Val2)-Amyloid |A-Protein (1-6) can be compared with other amyloidogenic peptides, such as:
Amyloid beta (1-42): A longer peptide that forms more stable fibrils and is more commonly associated with Alzheimer’s disease.
Amyloid beta (1-40): Another variant that is less prone to aggregation but still contributes to amyloid plaque formation.
Islet amyloid polypeptide (IAPP): Involved in type 2 diabetes and forms amyloid deposits in pancreatic islets.
The uniqueness of (Val2)-Amyloid |A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid plaque formation. Its shorter length makes it a useful model for studying the initial steps of aggregation and the effects of specific amino acid residues on peptide behavior.
特性
分子式 |
C35H51N11O11 |
|---|---|
分子量 |
801.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O11/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40)/t21-,22-,23-,24-,25-,28-/m0/s1 |
InChIキー |
OZYRZRFQQJIUPY-ORUZXOCWSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


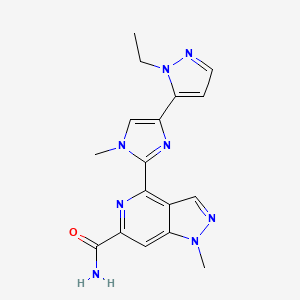

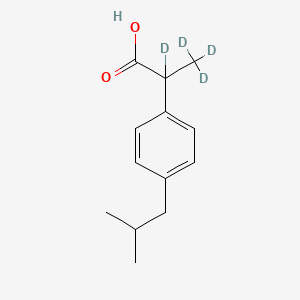
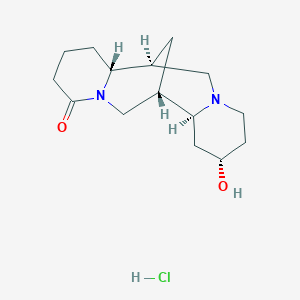
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
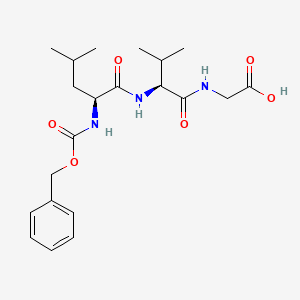


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
